molecular formula C9H15F2N3O B15291344 (Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide

(Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide

Cat. No.: B15291344
M. Wt: 219.23 g/mol
InChI Key: COBYADRAEKEGLB-UHFFFAOYSA-N
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Description

(Z)-2-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide is a fluorinated heterocyclic compound characterized by a hexahydrocyclopenta[c]pyrrole core substituted with two fluorine atoms at the 4,4-positions and an N'-hydroxyacetimidamide functional group. Its stereochemistry (Z-configuration) further influences its biological interactions and solubility profile .

Properties

Molecular Formula

C9H15F2N3O

Molecular Weight

219.23 g/mol

IUPAC Name

2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C9H15F2N3O/c10-9(11)2-1-6-3-14(4-7(6)9)5-8(12)13-15/h6-7,15H,1-5H2,(H2,12,13)

InChI Key

COBYADRAEKEGLB-UHFFFAOYSA-N

Isomeric SMILES

C1CC(C2C1CN(C2)C/C(=N/O)/N)(F)F

Canonical SMILES

C1CC(C2C1CN(C2)CC(=NO)N)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability: Fluorination enhances resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Solubility : The N'-hydroxyacetimidamide group improves aqueous solubility relative to acetamide derivatives (e.g., compound 24) .
  • Bioactivity: Preliminary docking studies suggest the Z-configuration optimizes binding to hydroxylase enzymes, a trait less pronounced in E-isomers or sulfur-containing analogs .

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